(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate
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Overview
Description
(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate typically involves multiple steps, starting with the preparation of the amino acid precursors. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like carbodiimides to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-throughput purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate is used as a building block for synthesizing more complex molecules, including peptides and proteins.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of functional groups, which confers unique reactivity and biological activity. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C12H21N3O6 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate |
InChI |
InChI=1S/C12H21N3O6/c1-7(11(18)19)14-9(16)5-3-2-4-8(12(20)21)15-10(17)6-13/h7-8H,2-6,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t7-,8+/m1/s1 |
InChI Key |
ZMQJQOKNTYQVHO-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)C[NH3+] |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCCC(C(=O)[O-])NC(=O)C[NH3+] |
Origin of Product |
United States |
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